2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is a synthetic organic compound characterized by the presence of fluorophenyl groups and a morpholinoethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and 2-chloro-N-(2-chloroethyl)morpholine.
Reaction: The 4-fluoroaniline is first reacted with acetic anhydride to form N-(4-fluorophenyl)acetamide.
Substitution: The N-(4-fluorophenyl)acetamide is then reacted with 2-chloro-N-(2-chloroethyl)morpholine in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl groups may interact with hydrophobic pockets in proteins, while the morpholinoethyl moiety can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)ethylamine
- 4-Fluorophenylacetic acid
- 4-Fluoro-N-(2-(4-fluorophenyl)-2-morpholinoethyl)benzamide
Uniqueness
2-(4-fluorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)acetamide is unique due to the presence of both fluorophenyl and morpholinoethyl groups, which provide a combination of hydrophobic and hydrogen-bonding interactions. This makes it a versatile compound for various applications, particularly in medicinal chemistry where such interactions are crucial for drug design.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O2/c21-17-5-1-15(2-6-17)13-20(25)23-14-19(24-9-11-26-12-10-24)16-3-7-18(22)8-4-16/h1-8,19H,9-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHCLRWBHHBVSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.